

Application Notes and Protocols for Carbon Dioxide Sequestration using Magnesium Iron Silicate

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Compound of Interest

Compound Name: Magnesium iron silicate

Cat. No.: B099447

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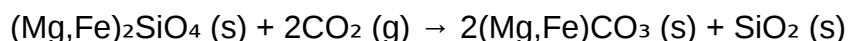
For Researchers, Scientists, and Drug Development Professionals

Introduction

Mineral carbonation, a process that mimics natural rock weathering, presents a promising avenue for the long-term sequestration of carbon dioxide (CO₂). This technology involves reacting CO₂ with minerals rich in magnesium and calcium to form stable carbonate minerals.

Magnesium iron silicates, particularly olivine ((Mg,Fe)₂SiO₄) and serpentine (Mg₃Si₂O₅(OH)₄), are prime candidates for this process due to their natural abundance and reactivity with CO₂.^{[1][2][3]} This document provides detailed application notes and experimental protocols for the use of these minerals in CO₂ sequestration and mineralization research.

The fundamental chemical reaction for olivine carbonation can be simplified as:



This process effectively locks atmospheric CO₂ into a geologically stable solid form, mitigating its greenhouse effect.^{[4][5][6]} Research in this field is focused on optimizing reaction kinetics, which are naturally slow, to develop viable and efficient carbon storage technologies.

Data Presentation: Quantitative Analysis of Mineral Carbonation

The efficiency of carbon dioxide sequestration through mineral carbonation is influenced by several key parameters. The following tables summarize quantitative data from various studies on olivine and serpentine carbonation, providing a comparative overview of reaction conditions and outcomes.

Table 1: Influence of Temperature on Olivine Carbonation Efficiency

Mineral Type	Particle Size (µm)	Temperature (°C)	CO ₂ Pressure (bar)	Reaction Time (hours)	Carbonation Efficiency (%)	Reference
Olivine (F ₀₉₂)	< 37	185	185	1	~80	Gerdeman et al., 2007
Olivine (F ₀₉₂)	< 37	200	185	1	~70	Gerdeman et al., 2007
Olivine (F ₀₉₂)	< 37	150	185	1	~60	Gerdeman et al., 2007
Olivine (F ₀₉₂)	45-125	150	Vapor saturation	24	Not specified, focus on kinetics	Prikryl et al., 2018[4]
Olivine	Not specified	50-300	Varied	Varied	Optimized at 185-200°C	Miller et al., 2019[7]

Table 2: Effect of Additives on Carbonation Efficiency

Mineral Type	Temperature (°C)	CO ₂ Pressure (bar)	Additives	Reaction Time (hours)	Carbonation Efficiency (%)	Reference
Serpentine	155	185	1 M NaCl + 0.64 M NaHCO ₃	0.5	78	O'Connor et al., 2005
Olivine (Fo ₉₂)	60	100	0.5 M NaCl	94 days	7	Johnson et al., 2014[5]
Serpentine	Not specified	Not specified	Ammonium bisulfate	Not specified	Enhanced dissolution	Park et al., 2003[8]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments in mineral carbonation research.

Protocol 1: Ex Situ Mineral Carbonation in a Slurry Reactor

This protocol describes the procedure for direct aqueous carbonation of **magnesium iron silicate** minerals in a high-pressure, high-temperature slurry reactor.

1. Materials and Equipment:

- **Magnesium iron silicate** mineral (e.g., olivine, serpentine), finely ground (< 75 µm).
- Deionized water.
- High-pressure reactor (e.g., Parr reactor) with temperature and pressure controls, and a gas inlet.[4]
- CO₂ gas cylinder.
- Magnetic stirrer or mechanical agitator.

- Filtration apparatus (e.g., vacuum filtration).
- Drying oven.
- Analytical equipment for product characterization (XRD, TGA-MS).

2. Mineral Preparation:

- Crush the raw mineral ore using a jaw crusher.
- Grind the crushed mineral in a ball mill to achieve the desired particle size distribution (e.g., $< 75 \mu\text{m}$).
- Characterize the particle size distribution using laser diffraction or sieving.
- Determine the initial mineralogical composition and surface area using XRD and BET analysis, respectively.

3. Reactor Setup and Operation:

- Prepare a mineral slurry by mixing the ground mineral with deionized water to the desired concentration (e.g., 10-20% w/v) directly within the reactor vessel.
- Seal the reactor and begin agitation to ensure the solids are suspended.
- Heat the slurry to the target reaction temperature (e.g., 185 °C for olivine).[7]
- Once the target temperature is reached, pressurize the reactor with CO₂ to the desired pressure (e.g., 100-150 bar).[6]
- Maintain the temperature, pressure, and agitation for the specified reaction duration (e.g., 1-24 hours).
- After the reaction, cool the reactor to room temperature and slowly depressurize by venting the CO₂.

4. Product Recovery and Analysis:

- Remove the slurry from the reactor.
- Separate the solid products from the liquid phase by vacuum filtration.
- Wash the solid product with deionized water to remove any soluble salts.
- Dry the solid product in an oven at a low temperature (e.g., 60-80 °C) to avoid decomposition of any hydrated carbonate products.
- Analyze the dried product to quantify the extent of carbonation using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) to measure the mass loss corresponding to CO₂ release from carbonates.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Confirm the mineralogical transformation and quantify the carbonate phases formed using X-ray Diffraction (XRD) with Rietveld refinement.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Protocol 2: Laboratory-Scale Simulation of Enhanced Weathering

This protocol outlines a method to simulate the enhanced weathering of **magnesium iron silicate** minerals in a controlled laboratory environment to assess their CO₂ sequestration potential in soil or marine environments.

1. Materials and Equipment:

- Finely ground **magnesium iron silicate** mineral.
- Simulated rainwater (deionized water adjusted to pH 5.6 with CO₂) or artificial seawater.
- Batch reaction vessels (e.g., sealed flasks or bottles).
- Rotational agitator or shaker table.
- pH meter and conductivity probe.
- Ion Chromatograph (IC) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for water analysis.

- Syringe filters (0.22 μm).

2. Experimental Setup:

- Add a known mass of the ground mineral to each reaction vessel.
- Add a specific volume of the simulated rainwater or artificial seawater to achieve a desired solid-to-liquid ratio.
- Seal the vessels to be gas-tight. For experiments simulating atmospheric interaction, the headspace can be left as air or flushed with a gas of known CO_2 concentration.
- Place the vessels on a rotational agitator or shaker table to ensure continuous mixing.
- Maintain the experiment at a constant temperature.

3. Sampling and Analysis:

- At predetermined time intervals (e.g., daily, weekly), cease agitation and allow the solids to settle.
- Extract a small aliquot of the aqueous solution using a syringe and filter it through a 0.22 μm filter.
- Immediately measure the pH and conductivity of the filtered sample.
- Analyze the filtered sample for the concentration of dissolved Mg, Fe, and Si using ICP-OES or IC. An increase in the concentration of these elements over time indicates mineral dissolution.
- The amount of CO_2 consumed can be calculated based on the change in alkalinity of the solution, which can be determined by titration.

4. Solid Phase Analysis:

- At the end of the experiment, collect the solid residue by filtration.
- Dry the solids at a low temperature.

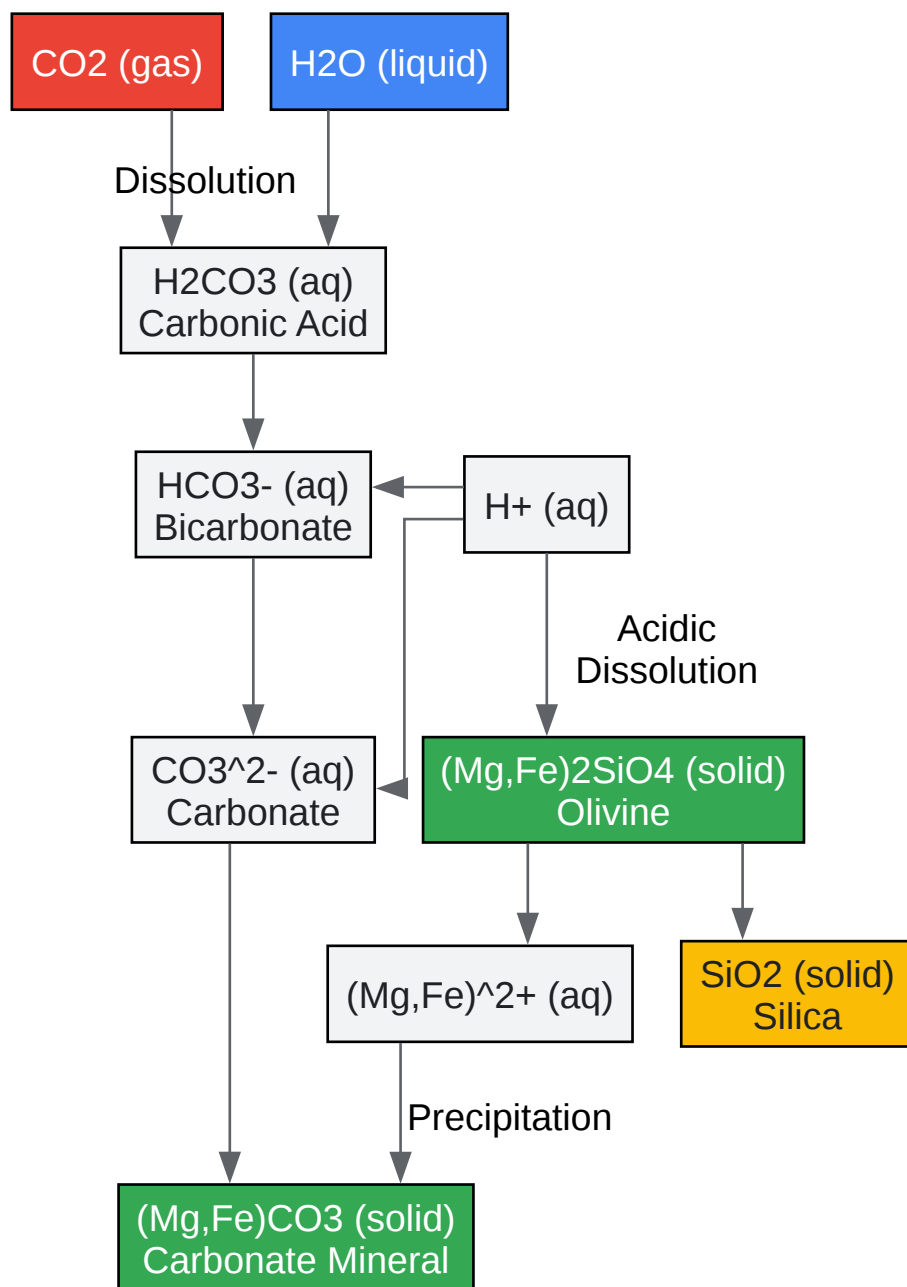
- Analyze the solid residue using XRD and TGA-MS to identify and quantify any secondary carbonate minerals that may have precipitated.

Mandatory Visualizations



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Workflow for Ex Situ Mineral Carbonation.



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Chemical Pathway of Aqueous Mineral Carbonation.

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